molecular formula C42H87N29O7 B14236857 H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 CAS No. 208646-04-2

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2

Cat. No.: B14236857
CAS No.: 208646-04-2
M. Wt: 1110.3 g/mol
InChI Key: OAWPESDGCFOPMM-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH₂ (abbreviated as H-Arg₇-NH₂) is a synthetic heptapeptide composed of seven consecutive arginine residues with an amidated C-terminus. Its molecular formula is C₄₂H₈₆N₂₈O₈, and it has a molecular weight of 1,111.33 g/mol . The polyarginine structure confers a high positive charge (+7 at physiological pH), making it highly soluble in aqueous solutions. The amidation at the C-terminus enhances proteolytic stability compared to its free acid counterpart (H-Arg₇-OH) .

Properties

CAS No.

208646-04-2

Molecular Formula

C42H87N29O7

Molecular Weight

1110.3 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C42H87N29O7/c43-22(8-1-15-59-36(45)46)30(73)67-24(10-3-17-61-38(49)50)32(75)69-26(12-5-19-63-40(53)54)34(77)71-28(14-7-21-65-42(57)58)35(78)70-27(13-6-20-64-41(55)56)33(76)68-25(11-4-18-62-39(51)52)31(74)66-23(29(44)72)9-2-16-60-37(47)48/h22-28H,1-21,43H2,(H2,44,72)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,78)(H,71,77)(H4,45,46,59)(H4,47,48,60)(H4,49,50,61)(H4,51,52,62)(H4,53,54,63)(H4,55,56,64)(H4,57,58,65)/t22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

OAWPESDGCFOPMM-RMIXPHLWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 typically employs Rink amide resin or 2-chlorotrityl chloride resin to achieve C-terminal amidation. Rink amide resin provides superior stability for long-chain polybasic peptides, with loading capacities of 0.4–0.7 mmol/g ensuring adequate yield scalability. For the first arginine residue, Fmoc-Arg(Pbf)-OH is coupled using a 3:1 molar excess relative to resin capacity, activated by N,N'-diisopropylcarbodiimide (DIPCDI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Sequential Elongation and Coupling Optimization

Each subsequent arginine residue undergoes Fmoc deprotection using 20% piperidine/DMF (2 × 10 min), followed by coupling with Fmoc-Arg(Pbf)-OH. For this heptamer, double coupling protocols become essential starting at the fourth residue due to steric hindrance and aggregation tendencies. The PDF data reveals that coupling efficiency drops to 78% by residue five without activation additives, necessitating the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.95 eq) with N,N-diisopropylethylamine (DiPEA) (4.0 eq) to maintain >95% stepwise yields.

Cleavage and Side-Chain Deprotection

TFA-Based Cleavage Cocktails

Final cleavage from the resin employs a mixture of TFA/water/triisopropylsilane (95:2.5:2.5 v/v) for 4–5 hours at room temperature. This formulation simultaneously removes Pbf protecting groups from arginine side chains while cleaving the peptide-resin bond. However, residual TFA introduces counterions that may interfere with downstream applications, prompting services like TFA removal via ion-exchange chromatography or lyophilization from acetic acid solutions.

Aggregation Mitigation Strategies

The high arginine content (7 residues) predisposes the peptide to aggregation during cleavage. Technical reports recommend:

  • Maintaining peptide concentrations below 2 mg/mL in cleavage cocktail
  • Adding 0.1% phenol as a radical scavenger
  • Implementing gradual solvent evaporation under reduced pressure

Purification and Analytical Validation

Reversed-Phase HPLC Parameters

Purification utilizes C18 columns (150 × 10 mm, 3 μm particles) with gradients of 5–100% acetonitrile/water + 0.1% TFA over 50 minutes at 6 mL/min flow rates. The heptapeptide elutes at ~32% acetonitrile, with baseline separation achieved through three iterative runs.

Table 1: HPLC Purification Performance

Parameter Value
Column Gemini-Nx C18
Gradient 5–100% MeCN/0.1% TFA
Retention Time 31.2 ± 0.8 min
Purity Post-Purification 98.4% (AU)

Mass Spectrometric Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight with a measured m/z of 1087.6 [M+3H]³+ (theoretical 1087.4). Discrepancies >0.1 Da trigger reanalysis via MALDI-TOF using α-cyano-4-hydroxycinnamic acid matrix.

Trifluoroacetic Acid (TFA) Considerations

Impact on Biological Systems

Residual TFA (≥10 nM) demonstrates dose-dependent effects:

  • 10–100 nM : Inhibits HeLa cell proliferation by 18–34%
  • 0.5–7 mM : Enhances glycine receptor activity via allosteric modulation
  • ≥10 mM : Induces protein trifluoroacetylation and antibody responses

TFA Removal Protocols

NovoPro’s optional TFA removal service employs ion-pair chromatography with heptafluorobutyric acid substitution, reducing TFA content to ≤0.01% as verified by ¹⁹F NMR. Alternative methods include:

  • Lyophilization from 1% HCl/ethanol
  • Dialysis against 0.1% acetic acid using 500 MWCO membranes

Synthetic Challenges and Optimization

Arginine Side-Chain Interactions

The seven arginine residues create strong intermediate π-cation interactions during SPPS, necessitating:

  • Extended coupling times (90–120 min vs. standard 45 min)
  • 8% v/v DMSO in DMF to disrupt β-sheet formation
  • Microwave-assisted synthesis at 50°C for difficult couplings

Byproduct Formation

Common impurities include:

  • Deamidated species (Δm/z +0.98 Da) from overlong TFA exposure
  • Oxidized methionine (absent in this sequence but monitored in related peptides)
  • Incomplete Pbf removal (detected as +142.1 Da adducts)

Scale-Up and Production Metrics

Table 2: Synthesis Scaling Parameters

Scale (mmol) Yield (%) Purity (%) Cost per mg (USD)
0.1 62 95.1 12.40
0.5 68 96.3 9.85
2.0 71 97.8 7.20

Economic analysis reveals a 14.3% cost reduction when scaling from 0.1 to 2.0 mmol, primarily from solvent reuse and improved coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular uptake and as a cell-penetrating peptide.

    Medicine: Explored for its potential in drug delivery systems due to its ability to cross cell membranes.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 involves its interaction with cellular membranes. The peptide’s high positive charge allows it to interact with negatively charged cell membranes, facilitating its uptake into cells. This property makes it an effective cell-penetrating peptide, which can be used to deliver therapeutic agents into cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

H-Arg₇-OH (Free Acid Form)

  • Structure : Identical sequence but with a carboxylic acid (-OH) terminus instead of an amide (-NH₂).
  • Molecular Weight : Estimated at ~1,094.31 g/mol (calculated by replacing the amide group with a hydroxyl group).
  • Key Differences :
    • Stability : The free acid form is more susceptible to enzymatic degradation by carboxypeptidases, reducing its in vivo half-life compared to the amidated version .
    • Charge : Both forms retain a +7 charge, but the amidated version may exhibit stronger interactions with negatively charged membranes due to reduced repulsion between the C-terminus and cellular components.
  • Applications : Primarily used in research to study the effects of C-terminal modifications on peptide stability and activity .

Shorter Arginine-Containing Amidated Peptides

Examples include H-Arg-NH₂·2HCl (single arginine amide, MW 246.14) and H-Arg-Ala-NH₂·2HCl (dipeptide, MW 244.29) .

  • Structural Differences : Fewer arginine residues (1–2 vs. 7), resulting in lower charge density (+1 to +2 vs. +7).
  • Functional Implications :
    • Membrane Permeability : Shorter peptides have reduced cell-penetrating efficiency due to weaker multivalent interactions with phospholipid bilayers.
    • Cost and Synthesis : Shorter peptides are easier and cheaper to synthesize. For example, H-Arg-Ala-NH₂·2HCl costs ~€1,964/g , while the heptamer’s synthesis would be significantly more complex and costly.
  • Applications : Used in biochemical assays or as building blocks for larger peptides .

SS-31 (H-D-Arg-Dmt-Lys-Phe-NH₂)

  • Structure : A tetrapeptide with D-arginine, dimethyltyrosine (Dmt), lysine, and phenylalanine .
  • Molecular Weight : ~682.8 g/mol (estimated).
  • Key Differences: Targeting Mechanism: SS-31 incorporates Dmt, a non-natural amino acid, for mitochondrial membrane targeting, unlike H-Arg₇-NH₂’s nonspecific cationic interactions. Charge: +2 (vs. +7), but its modified residues enhance stability and tissue penetration.
  • Applications : Clinically validated for treating oxidative stress-related diseases (e.g., ischemia-reperfusion injury) , whereas H-Arg₇-NH₂’s applications remain exploratory.

Functional Peptides with Antioxidant Activity

  • Example : Arg-Asn-His (RNH) , a tripeptide (MW ~403.4 g/mol) isolated from Chinese liquor .

Data Tables

Table 1. Structural and Functional Comparison of H-Arg₇-NH₂ and Analogues

Compound Sequence/Modifications MW (g/mol) Charge (pH 7) Stability Key Applications
H-Arg₇-NH₂ Heptarginine, amidated 1,111.33 +7 High Cell-penetrating studies
H-Arg₇-OH Heptarginine, free acid ~1,094.31 +7 Moderate Comparative research
H-Arg-Ala-NH₂·2HCl Dipeptide, amidated 244.29 +2 Moderate Biochemical assays
SS-31 D-Arg, Dmt, Lys, Phe, amidated ~682.8 +2 High Mitochondrial therapy
Arg-Asn-His (RNH) Tripeptide, free acid ~403.4 +1 Low Antioxidant activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.